molecular formula C9H14N2O2 B15198368 Ethyl 2-(1-methyl-1H-imidazol-4-yl)propanoate

Ethyl 2-(1-methyl-1H-imidazol-4-yl)propanoate

Cat. No.: B15198368
M. Wt: 182.22 g/mol
InChI Key: OPCOHGHXADUACD-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-imidazol-4-yl)propanoate is an organic compound featuring an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its versatility and presence in various natural and synthetic compounds, contributing to a wide range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-methyl-1H-imidazol-4-yl)propanoate typically involves the alkylation of 1-methylimidazole with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl 2-(1-methyl-1H-imidazol-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.

    Industry: The compound is used in the production of dyes, pigments, and other organic chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • Ethyl 2-(1H-imidazol-4-yl)propanoate
  • Methyl 2-(1-methyl-1H-imidazol-4-yl)propanoate
  • Ethyl 2-(1-methyl-1H-imidazol-2-yl)propanoate

Comparison: this compound is unique due to the presence of the 1-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 2-(1-methylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)7(2)8-5-11(3)6-10-8/h5-7H,4H2,1-3H3

InChI Key

OPCOHGHXADUACD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CN(C=N1)C

Origin of Product

United States

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